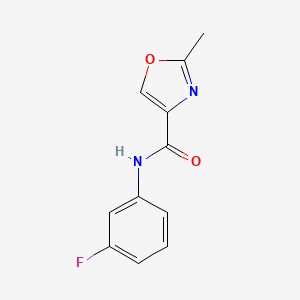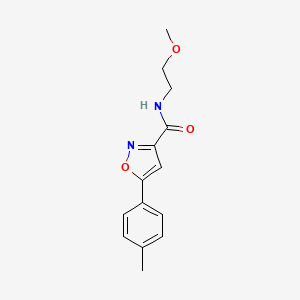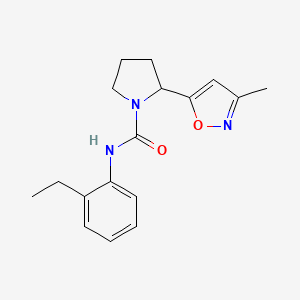
N-(3-fluorophenyl)-2-methyl-1,3-oxazole-4-carboxamide
Overview
Description
N-(3-fluorophenyl)-2-methyl-1,3-oxazole-4-carboxamide, also known as 3F-PhOx, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications as a drug candidate. This compound belongs to the class of oxazole derivatives, which have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-methyl-1,3-oxazole-4-carboxamide is not well understood, but it is believed to involve the inhibition of specific enzymes or receptors involved in various biological processes. For example, the anticancer activity of N-(3-fluorophenyl)-2-methyl-1,3-oxazole-4-carboxamide may be attributed to its ability to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Similarly, the anti-inflammatory activity of N-(3-fluorophenyl)-2-methyl-1,3-oxazole-4-carboxamide may be mediated through the inhibition of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-fluorophenyl)-2-methyl-1,3-oxazole-4-carboxamide are still being investigated, but preliminary studies suggest that this compound may have a wide range of effects on various biological processes. For example, N-(3-fluorophenyl)-2-methyl-1,3-oxazole-4-carboxamide has been shown to induce apoptosis and cell cycle arrest in cancer cells, which may contribute to its anticancer activity. Additionally, N-(3-fluorophenyl)-2-methyl-1,3-oxazole-4-carboxamide has been reported to inhibit the production of pro-inflammatory cytokines, which may be responsible for its anti-inflammatory activity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3-fluorophenyl)-2-methyl-1,3-oxazole-4-carboxamide in lab experiments is its synthetic accessibility and relatively low cost. Additionally, this compound has been shown to exhibit promising biological activities, which make it an attractive candidate for further investigation. However, one of the limitations of using N-(3-fluorophenyl)-2-methyl-1,3-oxazole-4-carboxamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on N-(3-fluorophenyl)-2-methyl-1,3-oxazole-4-carboxamide. One potential avenue of investigation is the development of more efficient synthesis methods to increase the yield and purity of the final product. Additionally, further studies are needed to elucidate the mechanism of action of N-(3-fluorophenyl)-2-methyl-1,3-oxazole-4-carboxamide and to identify the specific enzymes or receptors that it targets. Moreover, more comprehensive studies are needed to evaluate the safety and efficacy of N-(3-fluorophenyl)-2-methyl-1,3-oxazole-4-carboxamide in vivo and to determine its potential as a drug candidate for various diseases. Finally, there is a need for more research on the structure-activity relationship of N-(3-fluorophenyl)-2-methyl-1,3-oxazole-4-carboxamide and its derivatives to identify more potent and selective compounds with improved biological activities.
Scientific Research Applications
N-(3-fluorophenyl)-2-methyl-1,3-oxazole-4-carboxamide has been reported to exhibit promising biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. In a recent study, N-(3-fluorophenyl)-2-methyl-1,3-oxazole-4-carboxamide was shown to inhibit the growth of human breast cancer cells in vitro by inducing apoptosis and cell cycle arrest. Additionally, N-(3-fluorophenyl)-2-methyl-1,3-oxazole-4-carboxamide has been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Moreover, N-(3-fluorophenyl)-2-methyl-1,3-oxazole-4-carboxamide has been shown to exhibit antimicrobial activity against a range of bacterial and fungal strains.
properties
IUPAC Name |
N-(3-fluorophenyl)-2-methyl-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c1-7-13-10(6-16-7)11(15)14-9-4-2-3-8(12)5-9/h2-6H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEZKHQNAFHODX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-({[(4-fluorophenyl)sulfonyl]amino}methyl)-N-(3-pyridinylmethyl)cyclohexanecarboxamide](/img/structure/B4461934.png)
![4-(4-methyl-6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B4461938.png)

![6-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-N-(6-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B4461940.png)
![3-[methyl(methylsulfonyl)amino]-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}benzamide](/img/structure/B4461941.png)

![N-[3-(4-fluorophenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4461953.png)

![1-[(3-chlorophenoxy)acetyl]-4-phenylpiperazine](/img/structure/B4461962.png)
![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-4-(1-pyrrolidinylmethyl)benzamide](/img/structure/B4461971.png)
![4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B4461972.png)
![3-{[(2-fluorophenyl)(methyl)amino]sulfonyl}-N-(1-methyl-4-piperidinyl)benzamide](/img/structure/B4461988.png)
![1-(3,4-difluorobenzyl)-3-hydroxy-3-{[(5-isoxazolylmethyl)(methyl)amino]methyl}-2-piperidinone](/img/structure/B4461993.png)
![2-butyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B4462005.png)